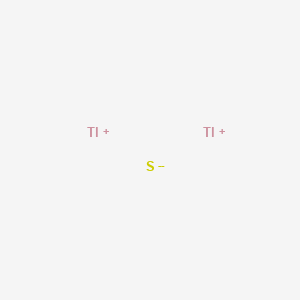Thallium sulfide

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
Thallium sulfide, chemically represented as , is a binary compound consisting of thallium and sulfur. It is characterized as a black solid that occurs naturally in the mineral carlinite, which is unique as it is the only thallium sulfide mineral without other metallic components. In this compound, thallium exists in the +1 oxidation state, commonly referred to as thallous sulfide. The compound has notable properties, including its reactivity with acids to produce hydrogen sulfide and thallium salts, making it significant in various chemical processes .
- Reaction with Acids: When thallium sulfide reacts with acids, it produces hydrogen sulfide gas and thallium salts:
- Formation from Thallium Salts: Thallium(I) sulfide can be precipitated from solutions containing thallium ions and sulfide ions:
- Thermal Decomposition: Upon heating, thallium sulfide can decompose into thallium and sulfur:
- Reactivity with Oxidizing Agents: Thallium(I) sulfide can be oxidized to form thallium(III) compounds under strong oxidizing conditions:
Thallium compounds, including thallium sulfide, are known for their toxicity. Thallium ions can interfere with biological systems by mimicking potassium ions, disrupting cellular processes. In biological studies, exposure to thallium has been linked to neurotoxicity and various other health issues. Research indicates that thallium can accumulate in organs and tissues, leading to detrimental effects on the nervous system and kidneys .
Thallium sulfide can be synthesized through several methods:
- Direct Combination: Heating elemental thallium and sulfur together:
- Precipitation Method: Reacting thallium(I) sulfate or nitrate with hydrogen sulfide:
- Thin Film Deposition: Using citratothallium complexes mixed with thiourea, followed by heating in nitrogen to produce thin films of thallium sulfide .
Thallium sulfide has several applications:
- Infrared Detectors: Historically used in early infrared detectors due to its sensitivity to infrared radiation.
- Photoelectric Devices: Employed in photoelectric cells for early film projectors and other optical devices.
- Chemical Sensors: Utilized in sensors for detecting specific ions or gases due to its reactivity with various chemicals .
Research on the interactions of thallium sulfide indicates its potential use in environmental remediation, particularly for the removal of heavy metals from contaminated water sources. Studies have shown that thallium ions can be effectively captured using various adsorbents, including biochar composites and metal oxides . Additionally, investigations into microbial responses to thallium contamination highlight the compound's ecological impact.
Thallium sulfide is often compared with other metal sulfides due to its unique properties and applications:
| Compound | Chemical Formula | Oxidation State | Notable Properties |
|---|---|---|---|
| Thallium(I) Sulfide | +1 | Black solid; reacts with acids | |
| Lead(II) Sulfide | +2 | Black solid; used in semiconductors | |
| Cadmium Sulfide | +2 | Yellow pigment; used in solar cells | |
| Mercury(I) Sulfide | +1 | Black solid; occurs naturally as cinnabar |
Thallium sulfide is unique among these compounds due to its specific applications in infrared technology and its distinct toxicity profile compared to lead or cadmium compounds .








